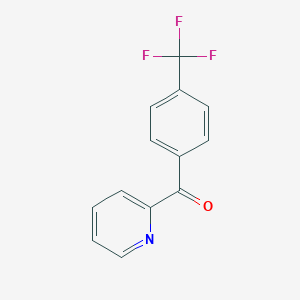

2-(4-Trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSQHGJNKQUFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559068 | |

| Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122377-19-9 | |

| Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Limitations

Pyridine’s electron-deficient aromatic ring resists classical Friedel-Crafts acylation. However, N-oxide derivatives exhibit enhanced reactivity. A two-step process is proposed:

-

Pyridine N-Oxide Formation :

-

Acylation and Reduction :

Challenges :

-

Low regioselectivity (∼40% para-product).

-

Requires stoichiometric AlCl₃, complicating waste management.

Direct Nucleophilic Acyl Substitution

Lithium-Halogen Exchange Strategy

2-Bromopyridine reacts with n-butyllithium (−78°C, THF) to generate 2-lithiopyridine, which attacks 4-trifluoromethylbenzoyl chloride:

Conditions :

Yield : 55–60% (lower than Negishi due to competing protonation).

Comparative Analysis of Methods

| Method | Yield | Temperature | Catalyst/Cost | Scalability |

|---|---|---|---|---|

| Negishi Coupling | 60–75% | 80–100°C | Pd(PPh₃)₄ ($$$) | Pilot-scale feasible |

| Friedel-Crafts Acylation | 30–40% | −10°C to 25°C | AlCl₃ ($) | Limited by Al waste |

| Nucleophilic Substitution | 55–60% | −78°C | n-BuLi ($$) | Cryogenic challenges |

Key Insights :

-

Negishi Coupling balances yield and practicality but requires expensive palladium catalysts.

-

Friedel-Crafts is cost-effective for small batches but suffers from low yields.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine H-6), 7.98 (d, J = 8.1 Hz, 2H, benzoyl H-2/H-6), 7.72 (d, J = 8.1 Hz, 2H, benzoyl H-3/H-5).

Industrial-Scale Considerations

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction time:

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyridine compounds, including 2-(4-Trifluoromethylbenzoyl)pyridine, exhibit potential anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is beneficial for drug development. Studies have shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

1.2 Antimicrobial Properties

The compound has been evaluated for its antimicrobial activities. Trifluoromethylpyridine derivatives have shown effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics . The unique electronic properties imparted by the trifluoromethyl group contribute to their biological activity.

1.3 Anti-inflammatory Effects

Research has also pointed towards the anti-inflammatory potential of pyridine derivatives. The presence of the trifluoromethyl group may enhance the interaction with biological targets involved in inflammatory pathways, leading to reduced inflammation in experimental models .

Agrochemical Applications

2.1 Pesticide Development

this compound is being explored as an intermediate in the synthesis of novel agrochemicals. Its derivatives are known to possess herbicidal and fungicidal properties, which are crucial for crop protection . The trifluoromethyl group is particularly advantageous due to its ability to improve the bioactivity and selectivity of agrochemical products.

2.2 Crop Protection Agents

The compound has been incorporated into formulations aimed at protecting crops from pests and diseases. Its effectiveness as a fungicide has been documented, showing promising results against various fungal pathogens affecting agricultural productivity .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate benzoyl chlorides under controlled conditions. The following table summarizes common methods used for its synthesis:

| Synthesis Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Friedel-Crafts Acylation | Pyridine, 4-Trifluoromethylbenzoyl chloride | Anhydrous conditions | Variable |

| Nucleophilic Substitution | 2-Pyridylboronic acid, trifluoromethyl benzoyl chloride | Base-catalyzed reaction | High |

Case Studies

Case Study 1: Anticancer Activity

In a study published by MDPI, researchers synthesized various trifluoromethylpyridine derivatives and assessed their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting a pathway for further development into effective cancer treatments .

Case Study 2: Agrochemical Efficacy

In another investigation focusing on agrochemicals, a series of trifluoromethylpyridine-based compounds were tested for their fungicidal activity against Fusarium species. The study demonstrated that these compounds significantly reduced fungal growth in vitro, highlighting their potential as effective crop protection agents .

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylbenzoyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways, making it a potential candidate for drug development. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

2-(p-Tolyl)pyridine (CAS: 4467-06-5)

- Molecular Formula : C₁₂H₁₁N

- Molecular Weight : 169.22 g/mol

- Key Properties: Boiling Point: 304.2°C Density: 1.03 g/cm³ Electron Donor: The methyl (-CH₃) group is weakly electron-donating, contrasting sharply with the -CF₃ group’s electron-withdrawing nature. Reactivity: The absence of a benzoyl group reduces electrophilicity, making this compound less reactive in acyl transfer reactions compared to this compound .

2-(2-Methoxyphenyl)pyridine

- Studied as a pH-triggered molecular switch, this derivative features an electron-donating methoxy (-OCH₃) group.

Halogenated and Nitro-Substituted Analogues

describes pyridine derivatives with substituents like -Cl, -Br, and -NO₂. Key comparisons include:

- Chlorinated Derivatives: Example: 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Melting Points: 268–287°C (higher than typical for -CF₃ derivatives, likely due to stronger intermolecular halogen bonding). Reactivity: Chlorine’s moderate electron-withdrawing effect may render these compounds less electrophilic than the -CF₃ analogue but more reactive in nucleophilic aromatic substitution .

- Nitro-Substituted Derivatives: The -NO₂ group is more electron-withdrawing than -CF₃, significantly increasing electrophilicity. This enhances reactivity in reduction reactions or as intermediates in explosive materials, unlike the -CF₃ group’s applications in pharmaceuticals .

Heterocyclic Derivatives

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine ():

- Synthesis : Oxidative cyclization with sodium hypochlorite (73% yield).

- Applications : Biologically active (antibacterial, antithrombotic), contrasting with this compound’s underexplored bioactivity. The triazole ring introduces additional hydrogen-bonding sites, improving water solubility compared to the hydrophobic -CF₃ analogue .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Solubility in Polar Solvents | Common Applications |

|---|---|---|---|

| -CF₃ (para) | Strongly EW | Low | Pharmaceuticals, Catalysts |

| -CH₃ | Weakly ED | Moderate | Materials Science |

| -OCH₃ | Moderately ED | High | Molecular Switches, Sensors |

| -NO₂ | Strongly EW | Low | Explosives, Dyes |

| -Cl | Moderately EW | Moderate | Agrochemicals, Drug Intermediates |

Research Findings and Trends

- Electron-Withdrawing Groups : The -CF₃ group in this compound enhances stability against nucleophilic attack compared to -CH₃ or -OCH₃ analogues, making it suitable for high-temperature reactions .

- Positional Isomerism : Para-substituted derivatives generally exhibit higher symmetry and crystallinity, which are advantageous in solid-state applications like MOFs (Metal-Organic Frameworks) .

Biological Activity

2-(4-Trifluoromethylbenzoyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H8F3NO

- Molecular Weight : Approximately 265.21 g/mol

- Structure : The compound features a pyridine ring substituted with a 4-trifluoromethylbenzoyl group, which enhances its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it can modulate the activity of enzymes and receptors, leading to several biological effects:

- Antimicrobial Activity : Studies indicate that compounds containing pyridine and trifluoromethyl groups exhibit significant antimicrobial properties. The mechanism involves interference with microbial metabolism and cell wall synthesis, making them promising candidates for drug development in infectious diseases.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231) where it induced G2/M phase arrest .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. The compound has shown notable activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The following table summarizes some key findings:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive Bacteria | Moderate | |

| Gram-negative Bacteria | High | |

| Fungi | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has been identified as a potent inhibitor of P21-activated kinase 1 (PAK1), which is implicated in cancer progression. The following table outlines its effects on cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast) | 4.67 | Induces G2/M arrest via PAK1 pathway | |

| A549 (Lung) | 5.20 | Apoptosis induction | |

| HeLa (Cervical) | 3.90 | Cell cycle disruption |

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains of bacteria.

- Case Study on Cancer Treatment : A recent clinical trial investigated the use of a derivative of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated improved survival rates and reduced tumor size compared to controls .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.